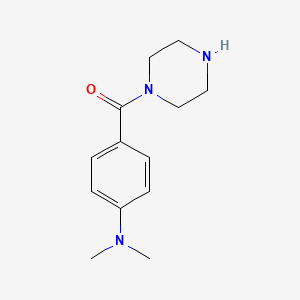

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline

Description

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNELEOAVITVYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N,n Dimethyl 4 Piperazine 1 Carbonyl Aniline and Its Structural Analogs

Established Synthetic Routes to the Core N,N-Dimethylaniline and Piperazine-1-carbonyl Moieties

The assembly of N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline relies on the efficient preparation of its constituent aromatic and heterocyclic fragments.

Strategies for Constructing the Dimethylaniline Substructure

The N,N-dimethylaniline core can be synthesized through various methodologies, primarily involving either the direct methylation of aniline (B41778) or the construction of the substituted aniline ring followed by methylation.

A common industrial approach involves the direct N-alkylation of aniline with methanol (B129727) in the presence of a catalyst. This reaction is a reversible series of reactions. Another established method is the nitration of N,N-dimethylaniline. However, this reaction can lead to the formation of the meta-isomer due to the protonation of the dimethylamino group in the acidic nitrating mixture, which converts it into a meta-directing group.

A direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has been developed, offering a one-pot sequential process. This method combines the in-situ generation of hydrogen from methanol, the hydrogenation of nitrobenzene to aniline, and the subsequent N-methylation of the newly formed aniline.

An alternative strategy begins with the nitration of a suitable benzene (B151609) derivative, followed by reduction of the nitro group to an amine, and subsequent N,N-dimethylation. For instance, N,N-dimethyl-4-nitroaniline can be prepared and subsequently reduced to 4-amino-N,N-dimethylaniline, providing a key intermediate for the final coupling step.

| Starting Material | Reagents and Conditions | Product | Key Features |

| Aniline | Methanol, Catalyst, High Temperature and Pressure | N,N-Dimethylaniline | Industrial scale, reversible reaction |

| N,N-Dimethylaniline | HNO₃, H₂SO₄ | m-Nitro-N,N-dimethylaniline | Potential for meta-isomer formation |

| Nitrobenzene | Methanol, Raney-Ni® catalyst, 443 K | N,N-Dimethylaniline | One-pot, high yield (up to 98%) |

| p-Nitroaniline | Formaldehyde, Formic acid (Eschweiler-Clarke reaction) | N,N-Dimethyl-4-nitroaniline | Reductive amination |

Synthetic Approaches to Piperazine-1-carbonyl Derivatives

The piperazine-1-carbonyl moiety is a crucial component that is typically introduced as an acylating agent in the final step of the synthesis. The preparation of these derivatives often involves the reaction of piperazine (B1678402) with a carbonyl source.

A prevalent method for generating the piperazine-1-carbonyl chloride, a highly reactive intermediate, is the reaction of piperazine with phosgene (B1210022) or a phosgene equivalent like triphosgene. This reaction provides a versatile acylating agent that can readily react with the amino group of the N,N-dimethylaniline precursor.

Alternatively, N-acylpiperazines can be synthesized by reacting piperazine with carboxylic acids or their derivatives. For instance, monoacylated piperazine derivatives have been prepared directly from carboxylic acids and piperazine using triphenylphosphine (B44618) (TPP) and N-bromosuccinimide (NBS) in dichloromethane, offering a method with mild reaction conditions and high yields.

| Starting Material | Reagents and Conditions | Product | Key Features |

| Piperazine | Phosgene or Triphosgene | Piperazine-1-carbonyl chloride | Forms a highly reactive acylating agent |

| Piperazine and Carboxylic Acid | TPP, NBS, Dichloromethane | N-Acylpiperazine | Direct acylation under mild conditions |

Formation of the Amide Linkage: Advanced Coupling Reactions

The crucial step in the synthesis of this compound is the formation of the amide bond between the 4-amino-N,N-dimethylaniline core and the piperazine-1-carbonyl moiety. Several advanced coupling reactions are employed to achieve this transformation efficiently.

Carbodiimide-Mediated Amide Bond Formation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for promoting the formation of amide bonds from carboxylic acids and amines. In the context of synthesizing the target molecule, this would involve the coupling of 4-(dimethylamino)benzoic acid with piperazine. The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress side reactions and minimize racemization in the case of chiral substrates.

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form the O-acylisourea. This intermediate can then react with an amine to yield the desired amide and a urea (B33335) byproduct.

Activated Ester and Acyl Halide Coupling Methodologies

The use of activated esters or acyl halides provides a more direct route to the amide bond formation.

Acyl Halide Methodologies: A common and efficient strategy involves the reaction of an amine with an acyl chloride. For the synthesis of this compound, this would entail the reaction of 4-amino-N,N-dimethylaniline with piperazine-1-carbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. This method is often high-yielding and proceeds under mild conditions.

Activated Ester Methodologies: While less commonly detailed for this specific synthesis in the available literature, the activated ester approach is a well-established method for amide bond formation. This would involve preparing an activated ester of 4-(dimethylamino)benzoic acid, for example, by reacting it with N-hydroxysuccinimide (NHS) or a similar activating agent in the presence of a coupling reagent like DCC. The resulting activated ester can then be isolated and subsequently reacted with piperazine to form the final product. This two-step process can be advantageous for purifying the final product.

Transition Metal-Catalyzed Amidations for C(aryl)–N(amide) Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction allows for the coupling of aryl halides or triflates with amines. In the context of synthesizing analogs of the target molecule, a Buchwald-Hartwig amination could be envisioned between an appropriately substituted aryl halide, such as 4-bromo-N,N-dimethylaniline, and piperazine-1-carboxamide. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Another relevant transition metal-catalyzed reaction is the Ullmann condensation, which uses copper catalysts to promote the coupling of aryl halides with amines, alcohols, and thiols. While traditionally requiring harsh reaction conditions, modern modifications have enabled these reactions to proceed under milder conditions. A potential application would be the copper-catalyzed coupling of 4-iodo-N,N-dimethylaniline with piperazine.

| Coupling Method | Reactants | Key Features |

| Carbodiimide-Mediated | 4-(Dimethylamino)benzoic acid, Piperazine, Carbodiimide (e.g., DCC, EDC) | Mild conditions, use of activating agents. |

| Acyl Halide | 4-Amino-N,N-dimethylaniline, Piperazine-1-carbonyl chloride | High-yielding, direct formation of the amide bond. |

| Activated Ester | Activated ester of 4-(dimethylamino)benzoic acid, Piperazine | Two-step process, potentially easier purification. |

| Buchwald-Hartwig Amination | 4-Bromo-N,N-dimethylaniline, Piperazine-1-carboxamide, Pd catalyst, ligand, base | Forms C(aryl)-N(amide) bond, versatile for analogs. |

| Ullmann Condensation | 4-Iodo-N,N-dimethylaniline, Piperazine, Cu catalyst | Copper-catalyzed C(aryl)-N bond formation. |

Green Chemistry Approaches and Sustainable Synthesis Protocols for the Compound

In alignment with modern synthetic practices, the development of methodologies for this compound and its analogs is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and increasing atom economy.

A key strategy is the development of one-pot or telescoped reactions . These procedures, where multiple synthetic steps are performed in a single reaction vessel without the isolation of intermediates, significantly reduce the use of solvents for workup and purification, decrease energy consumption, and save time. By minimizing handling and purification steps, one-pot syntheses inherently lead to less chemical waste.

The reduction or replacement of hazardous organic solvents is another cornerstone of green synthesis. For N-arylpiperazines, protocols have been developed that operate under solvent-free conditions . For example, in some palladium-catalyzed amination reactions, an excess of the piperazine reactant itself can serve as the solvent, creating a highly efficient and eco-friendly process. When solvents are necessary, the focus shifts to greener alternatives like water or ethanol, which are less toxic and have a smaller environmental footprint compared to traditional chlorinated or polar aprotic solvents.

Catalysis is intrinsically a green technology as it allows for reactions to proceed with high efficiency using only a small amount of a catalyst, as opposed to stoichiometric reagents. The shift from classical stoichiometric Ullmann reactions to catalytic copper- and palladium-based systems is a major step forward. Further green advancements include the use of heterogeneous catalysts , such as metal ions supported on a polymer resin. These catalysts are easily separated from the reaction mixture by simple filtration and can be reused over multiple cycles, drastically reducing metal waste.

Biocatalysis , the use of enzymes to perform chemical transformations, represents a frontier in green synthesis. Enzymes operate under exceptionally mild conditions (room temperature and neutral pH in water), exhibit near-perfect chemo-, regio-, and stereoselectivity, and are biodegradable. For the synthesis of chiral piperazine derivatives, enzymes like aminopeptidases can be used for the kinetic resolution of racemic mixtures. Furthermore, immobilizing these enzymes on solid supports allows for their reuse over numerous cycles and their integration into continuous flow systems, which enhances productivity and sustainability.

Table 6: Overview of Green Chemistry Strategies in Piperazine Synthesis

| Green Chemistry Principle | Strategy / Technology | Advantages |

| Atom Economy / Waste Reduction | One-pot / Telescoped reactions | Reduces solvent use, energy consumption, and purification waste. |

| Avoiding protecting groups (e.g., using piperazine mono-salts) | Shortens synthetic routes, increases overall yield, reduces reagent waste. | |

| Safer Solvents | Solvent-free reactions (e.g., using piperazine as solvent) | Eliminates solvent waste and hazards. |

| Use of green solvents (e.g., water, ethanol) | Reduces toxicity and environmental impact. | |

| Catalysis | Heterogeneous catalysis (e.g., polymer-supported catalysts) | Easy separation and catalyst recycling, minimizes metal contamination in products. |

| Biocatalysis (e.g., immobilized enzymes) | Mild aqueous conditions, high selectivity, biodegradable, reusable. | |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times, leading to lower energy consumption. |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 4 Piperazine 1 Carbonyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline, a combination of one- and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

Proton NMR (¹H NMR) for Elucidating Proton Environments and Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the N,N-dimethylamino group, the aromatic protons of the aniline (B41778) ring, and the methylene (B1212753) protons of the piperazine (B1678402) ring. The electron-donating N,N-dimethylamino group and the electron-withdrawing carbonyl group will influence the chemical shifts of the aromatic protons.

The protons on the benzene (B151609) ring ortho to the N,N-dimethylamino group are expected to appear at a lower chemical shift (more shielded) compared to those meta to this group due to resonance effects. Conversely, the protons ortho to the carbonyl-piperazine substituent would be deshielded. The piperazine ring protons are expected to show complex splitting patterns due to their diastereotopic nature arising from the restricted rotation around the amide bond and the chair conformation of the piperazine ring.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N(CH₃)₂ | ~2.9-3.1 | Singlet (s) |

| Piperazine CH₂ (adjacent to N-CO) | ~3.6-3.8 | Broad multiplet (m) |

| Piperazine CH₂ (adjacent to NH) | ~2.8-3.0 | Broad multiplet (m) |

| Aromatic CH (ortho to N(CH₃)₂) | ~6.6-6.8 | Doublet (d) |

| Aromatic CH (ortho to CO) | ~7.3-7.5 | Doublet (d) |

| Piperazine NH | ~1.7 (variable) | Broad singlet (br s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show distinct signals for the methyl carbons of the dimethylamino group, the carbons of the aromatic ring, the methylene carbons of the piperazine ring, and the carbonyl carbon. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| N(CH₃)₂ | ~40-42 |

| Piperazine C (adjacent to N-CO) | ~42-48 |

| Piperazine C (adjacent to NH) | ~45-50 |

| Aromatic C (ipso to N(CH₃)₂) | ~150-153 |

| Aromatic C (ortho to N(CH₃)₂) | ~111-113 |

| Aromatic C (ortho to CO) | ~128-130 |

| Aromatic C (ipso to CO) | ~120-125 |

| Carbonyl C=O | ~168-172 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Definitive Structural Assignments

Two-dimensional NMR techniques are crucial for the definitive assignment of the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the ortho and meta protons on the aniline ring. It would also show correlations between the geminal and vicinal protons within the piperazine ring, helping to unravel the complex multiplets.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. This would be particularly useful in determining the stereochemistry and conformation of the piperazine ring. For example, NOE correlations could be observed between the protons of the N,N-dimethylamino group and the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity of the different fragments of the molecule. Key expected correlations would include the correlation between the N-methyl protons and the adjacent aromatic carbon, and the correlation between the piperazine protons and the carbonyl carbon.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Chemical Environments

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would provide valuable information about the electronic environment of the three distinct nitrogen atoms in the molecule: the dimethylamino nitrogen, the amide nitrogen in the piperazine ring, and the secondary amine nitrogen in the piperazine ring. The chemical shifts would reflect the different hybridization and electron densities of these nitrogen atoms. The amide nitrogen is expected to be the most deshielded due to the influence of the adjacent carbonyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational modes.

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

Amide Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum in the region of 1630-1680 cm⁻¹, which is characteristic of a tertiary amide. This would be a prominent feature for identifying the carbonyl group.

C-N Stretching Vibrations: The C-N stretching vibrations of the aromatic amine and the aliphatic amines in the piperazine ring are expected to appear in the fingerprint region of the spectrum, typically between 1250 and 1350 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Stretching Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

N-H Stretching: The N-H stretching vibration of the secondary amine in the piperazine ring would likely appear as a medium-intensity band in the region of 3300-3500 cm⁻¹.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Expected Frequency (cm⁻¹) | Spectroscopy |

| N-H Stretch (Piperazine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| C=O Stretch (Amide) | 1630 - 1680 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

Conformational Analysis via Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational isomers of this compound. The complex vibrational spectrum arises from the interplay of the N,N-dimethylaniline, piperazine, and carbonyl moieties. A detailed analysis of the vibrational modes provides a "fingerprint" of the molecule's three-dimensional structure.

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, its substitution can lead to different conformational isomers. The vibrational modes of the piperazine ring, particularly the C-H and C-N stretching and bending vibrations, are sensitive to its conformation. For instance, the CH2 stretching vibrations of the piperazine ring are expected in the 2800-3000 cm⁻¹ region. researchgate.netscispace.comdergipark.org.tr

The N,N-dimethylaniline portion of the molecule also contributes significantly to the vibrational spectrum. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. sphinxsai.com The C-C stretching vibrations within the benzene ring appear in the 1400–1650 cm⁻¹ region. sphinxsai.com The characteristic vibrations of the N,N-dimethyl group, including symmetric and asymmetric stretching and bending modes, are also present. For N,N-dimethylaniline, the asymmetric and symmetric CH3 stretching modes are well-documented. sphinxsai.com

The carbonyl (C=O) stretching vibration of the amide linkage is a strong and characteristic band in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. The position of this band can be influenced by the electronic environment and hydrogen bonding.

By combining experimental FTIR and FT-Raman data with theoretical calculations, such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. nih.gov This correlative approach allows for the identification of characteristic vibrational markers for different potential conformers, providing insight into the predominant conformation in the solid state or in solution.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N,N-Dimethylaniline | Aromatic C-H Stretch | 3000 - 3100 | sphinxsai.com |

| C-C Ring Stretch | 1400 - 1650 | sphinxsai.com | |

| CH₃ Asymmetric Stretch | ~2950 | sphinxsai.com | |

| CH₃ Symmetric Stretch | ~2800 | sphinxsai.com | |

| Piperazine | CH₂ Stretch | 2800 - 3000 | researchgate.netscispace.comdergipark.org.tr |

| C-N Stretch | 1000 - 1200 | researchgate.net | |

| Amide | C=O Stretch | 1630 - 1680 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of its molecular formula with a high degree of confidence.

The molecular formula of this compound is C₁₃H₁₉N₃O. Its theoretical monoisotopic mass can be calculated with high precision. Experimental determination of the mass of the protonated molecule, [M+H]⁺, using HRMS should yield a value that closely matches the theoretical calculation, typically with an error of less than 5 parts per million (ppm). rsc.org

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to be influenced by the presence of the relatively stable N,N-dimethylaniline and piperazine rings, as well as the amide linkage. Common fragmentation pathways for related structures often involve cleavage of the bonds adjacent to the carbonyl group and within the piperazine ring. The analysis of these fragment ions can further corroborate the proposed structure.

Table 2: Theoretical Mass and HRMS Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected HRMS [M+H]⁺ (m/z) |

| This compound | C₁₃H₁₉N₃O | 233.1528 | 234.1601 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The presence of the N,N-dimethylaniline chromophore, which is an extended π-system, dominates the UV-Vis absorption spectrum.

The spectrum of N,N-dimethylaniline in a non-polar solvent like cyclohexane (B81311) typically exhibits two main absorption bands. photochemcad.com The more intense band at shorter wavelength (around 251 nm) is attributed to a π → π* transition within the benzene ring. A less intense, longer wavelength band (around 298 nm) is also observed, which has contributions from a charge-transfer character from the nitrogen lone pair to the π-system of the ring. aatbio.com

The conjugation of the N,N-dimethylaniline moiety with the carbonyl group of the piperazine amide in this compound is expected to influence these electronic transitions. The carbonyl group can act as an electron-withdrawing group, which can lead to a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted N,N-dimethylaniline. This shift indicates a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the polarity of the solvent can significantly affect the position of the absorption bands, a phenomenon known as solvatochromism. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift in the absorption maximum. researchgate.net Studying the UV-Vis spectrum in a range of solvents with varying polarities can therefore provide information about the nature of the electronic transitions and the change in dipole moment upon excitation.

Table 3: Expected UV-Vis Absorption Maxima for this compound based on Analogous Compounds

| Chromophore | Transition Type | Expected λₘₐₓ (nm) | Solvent Dependence | Reference |

| N,N-Dimethylaniline | π → π | ~250-260 | Minor | photochemcad.com |

| n → π / Charge Transfer | ~290-310 | Red shift with increasing solvent polarity | aatbio.comresearchgate.net |

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates

The synthesis of this compound typically involves the formation of an amide bond between a derivative of 4-amino-N,N-dimethylaniline and piperazine. The investigation of the reaction mechanism and the identification of any transient intermediates can be achieved through the use of advanced, in-situ spectroscopic techniques.

For example, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the progress of the reaction in real-time. By tracking the disappearance of the characteristic vibrational bands of the reactants and the appearance of the bands corresponding to the product, particularly the amide C=O stretch, kinetic information about the reaction can be obtained. Furthermore, the detection of any new, transient absorption bands could indicate the formation of reaction intermediates.

A study on the oxidative coupling reaction of aniline with 4-amino-N,N-dimethylaniline has demonstrated the complexity of reactions involving these aniline derivatives. researchgate.netresearchgate.net While not directly the synthesis of the title compound, it highlights that intermediates can be formed. Advanced techniques such as rapid-scan UV-Vis spectroscopy or stopped-flow techniques coupled with spectroscopy could potentially be used to detect and characterize short-lived intermediates in the amide formation reaction. These methods allow for the acquisition of spectra on very short timescales, making it possible to observe species that exist for only a fleeting moment during the course of the reaction.

Computational and Theoretical Investigations of N,n Dimethyl 4 Piperazine 1 Carbonyl Aniline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, are foundational in the computational analysis of N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline. DFT methods, such as the widely used B3LYP functional, are favored for their balance of accuracy and computational cost, making them suitable for predicting a range of molecular properties. sphinxsai.comderpharmachemica.com These methods are often paired with Pople-style basis sets like 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netnih.gov

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

For the N,N-dimethylaniline fragment, the phenyl ring is expected to be largely planar, with C-C bond lengths typical of aromatic systems (approx. 1.39 Å). The C-N bond connecting the dimethylamino group to the ring will exhibit partial double bond character. In piperazine (B1678402), the ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net The optimization process confirms this as the lowest energy state. The geometry around the amide-like carbonyl group is expected to be planar. The table below presents typical optimized geometric parameters for key structural fragments based on DFT calculations of analogous molecules.

| Parameter | Structural Moiety | Typical Calculated Value |

|---|---|---|

| C-C (aromatic) | Aniline (B41778) Ring | ~1.39 Å |

| C-N (ring-amine) | Aniline Ring | ~1.38 Å |

| C-N (piperazine) | Piperazine Ring | ~1.46 Å |

| C=O | Carbonyl | ~1.23 Å |

| C-N (carbonyl-piperazine) | Amide Linkage | ~1.36 Å |

| C-N-C (aniline) | Dimethylamino Group | ~118° |

| C-N-C (piperazine) | Piperazine Ring | ~110° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. edu.krd A small energy gap suggests high polarizability and a greater ease of electronic excitation, implying higher chemical reactivity. edu.krd

For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylaniline moiety, which is a strong electron-donating group. The LUMO, conversely, is likely distributed across the carbonyl group and the adjacent phenyl ring, which act as the electron-accepting part of the molecule.

DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to compute the energies of these orbitals. researchgate.net While specific values for this exact molecule require dedicated computation, analysis of similar structures provides valuable estimates. For instance, the HOMO-LUMO gap for aniline is approximately 4.6 eV, and this value is tuned by substituents. researchgate.netthaiscience.info Electron-donating groups like the dimethylamino group tend to raise the HOMO energy, while the piperazine-1-carbonyl group will influence the LUMO energy, collectively determining the final energy gap. A smaller energy gap generally correlates with enhanced charge transfer within the molecule. edu.krd

| Orbital | Energy (eV) | Localization | Role in Reactivity |

|---|---|---|---|

| HOMO | -5.3 to -5.8 (Est.) | N,N-Dimethylaniline Ring | Electron Donor (Nucleophilic) |

| LUMO | -0.5 to -1.0 (Est.) | Carbonyl and Phenyl Groups | Electron Acceptor (Electrophilic) |

| Energy Gap (ΔE) | 4.3 to 5.3 (Est.) | Entire Molecule | Indicator of Chemical Stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. chemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface, providing a guide to where a molecule is likely to interact with electrophiles or nucleophiles. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with high electron density, such as those around electronegative atoms with lone pairs. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, which are prone to nucleophilic attack. chemrxiv.org

For this compound, the MEP analysis is expected to reveal the following features:

Most Negative Region: The most significant negative potential (Vmin) will be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a primary site for interactions with electrophiles or hydrogen bond donors.

Other Negative Regions: The nitrogen atoms of the piperazine ring and the dimethylamino group will also exhibit negative potential, though likely less intense than the carbonyl oxygen. These sites represent secondary locations for electrophilic interaction. chemrxiv.org

Positive Regions: Positive potential (Vmax) will be located around the hydrogen atoms, particularly those on the aniline ring and the piperazine ring. These areas are the likely sites for nucleophilic attack. researchgate.net

| Region of Molecule | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Red | Primary site for Electrophilic Attack |

| Piperazine Nitrogens | Negative | Yellow/Orange | Secondary site for Electrophilic Attack |

| Aromatic and Aliphatic Hydrogens | Positive | Blue | Site for Nucleophilic Attack |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using DFT methods (e.g., B3LYP/6-311++G(d,p)) after geometry optimization. nih.gov The results provide a set of harmonic vibrational frequencies and their corresponding intensities, which can be correlated with experimental FT-IR and FT-Raman spectra. sphinxsai.com Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

For this compound, the vibrational spectrum is a composite of the modes from its distinct structural units. Key vibrational modes and their expected frequency ranges, based on studies of N,N-dimethylaniline, piperazine, and amide-containing compounds, are summarized below. sphinxsai.comniscpr.res.in

C-H Vibrations: Aromatic C-H stretching modes of the aniline ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the piperazine and dimethylamino groups are expected in the 2800-3000 cm⁻¹ range. sphinxsai.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide) group stretching is predicted to be a prominent feature, typically in the 1630-1680 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations from the aniline, piperazine, and amide linkages are expected in the 1200-1450 cm⁻¹ range. sphinxsai.comniscpr.res.in

Ring Vibrations: C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. sphinxsai.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1670 | Very Strong (IR) |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| C-N Stretch (Aniline & Piperazine) | 1200 - 1400 | Medium-Strong |

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, are highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (δ). mdpi.comresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be used to validate experimental data and aid in the assignment of complex spectra. The accuracy of these predictions is generally high, with mean absolute errors often less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C shifts when appropriate levels of theory are used. nih.gov

For this compound, GIAO/DFT calculations would predict chemical shifts for each unique proton and carbon atom.

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (δ 6.5-8.0 ppm). The protons of the dimethylamino group would be a singlet further upfield (δ ~3.0 ppm). The protons on the piperazine ring would exhibit complex splitting patterns in the aliphatic region (δ ~2.5-3.8 ppm), with those adjacent to the carbonyl group being shifted further downfield.

¹³C NMR: The carbonyl carbon would be the most downfield signal (δ > 165 ppm). Aromatic carbons would resonate in the δ 110-150 ppm range. The aliphatic carbons of the piperazine and dimethylamino groups would appear upfield (δ ~40-55 ppm).

¹⁵N NMR: While less common, ¹⁵N NMR chemical shifts can also be predicted. The nitrogen of the dimethylamino group in substituted anilines typically resonates in a predictable range that is sensitive to the electronic nature of ring substituents. nih.govresearchgate.net

| Atom Type | Structural Moiety | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Aniline Ring | 6.7 - 7.5 | 112 - 130 |

| Aromatic C-N / C-C=O | Aniline Ring | - | 145 - 152 |

| N(CH₃)₂ | Dimethylamino | ~3.0 | ~40 |

| CH₂ (Piperazine, adjacent to N-CO) | Piperazine Ring | ~3.7 | ~45 |

| CH₂ (Piperazine, distant from N-CO) | Piperazine Ring | ~2.9 | ~50 |

| C=O | Carbonyl | - | ~168 |

Conformational Analysis and Energy Profiling

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The piperazine ring itself can exist in different conformations, primarily the stable chair form and the less stable boat or twist-boat forms. researchgate.net

Energy profiling, often performed through a relaxed Potential Energy Surface (PES) scan, is a computational technique used to map the energy of a molecule as a function of one or more geometric parameters, such as a dihedral angle. q-chem.com By systematically rotating a specific bond and optimizing the rest of the molecular geometry at each step, a potential energy curve is generated. The minima on this curve correspond to stable conformers, while the maxima represent the transition states for their interconversion. uni-muenchen.de

For this compound, key areas for conformational analysis include:

Piperazine Ring Pucker: The chair conformation is significantly more stable than boat or skew-boat forms for piperazine rings. Calculations on N,N'-dimethyl-piperazine show the chair form to be more stable by over 8 kcal/mol. researchgate.net

Rotation around the Aniline C-N bond: Rotation of the dimethylamino group relative to the phenyl ring.

Rotation around the Amide C-N bond: The rotation around the C-N bond between the carbonyl group and the piperazine ring is expected to have a significant energy barrier due to its partial double bond character, leading to distinct planar conformers.

Rotation around the Aryl C-C(O) bond: Rotation of the entire piperazine-carbonyl group relative to the aniline ring.

A PES scan would reveal the most stable conformer and the energy barriers between different rotational isomers, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Solvent Effects on Molecular Structure and Reactivity: Continuum Solvation Models (PCM, Onsager)

The chemical behavior of a solute molecule is significantly influenced by its surrounding solvent. Continuum solvation models are powerful computational tools that simulate this effect by representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.orghandwiki.org This approach offers a computationally efficient way to study how a solvent's polarity affects the molecular structure, stability, and electronic properties of this compound.

The Polarizable Continuum Model (PCM) is a widely used method that creates a solute-shaped cavity within the dielectric continuum. wikipedia.orguni-muenchen.de The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, a process that is calculated until self-consistency is achieved. google.com Another, simpler approach is the Onsager model , which places the solute in a spherical cavity and is particularly useful for analyzing dipolar molecules. uni-muenchen.deumn.edu

For this compound, these models can be employed in conjunction with Density Functional Theory (DFT) to predict changes in key properties across different solvents. As the solvent polarity increases (indicated by a higher dielectric constant, ε), a significant change in the molecule's dipole moment is expected. The flexible structure, particularly the piperazine ring and the dimethylamino group, will likely adopt conformations that maximize favorable electrostatic interactions with the solvent. This can lead to variations in bond lengths, angles, and dihedral angles.

Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are sensitive to the solvent environment. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and kinetic stability, is expected to decrease in more polar solvents, suggesting an increase in the molecule's reactivity.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 4.15 | 5.21 |

| Toluene | 2.4 | 5.38 | 4.95 |

| Dichloromethane | 9.1 | 6.82 | 4.76 |

| Acetonitrile | 37.5 | 7.51 | 4.63 |

| Water | 78.4 | 7.89 | 4.58 |

This table presents hypothetical data, illustrative of expected trends from PCM/DFT calculations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical correlation between the chemical structure of a molecule and a specific property. wikipedia.org While often used to predict biological activity, QSAR, or its counterpart Quantitative Structure-Property Relationship (QSPR), is also highly effective for predicting fundamental physicochemical properties based on a set of calculated molecular descriptors. longdom.orglibretexts.org

For this compound and its analogs, QSAR models can be developed to predict properties like aqueous solubility, lipophilicity (logP), and chemical reactivity without the need for experimental synthesis and measurement. slideshare.netresearchgate.net The process involves calculating a wide range of molecular descriptors for a series of related compounds. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges on atoms).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, electrostatic potential). researchgate.net

By applying statistical methods like multiple linear regression (MLR), a model is built that links a selection of these descriptors to the property of interest. Such a model provides crucial design principles. For instance, a QSAR model for solubility might reveal that increasing the polar surface area while decreasing the molecular weight enhances solubility. These insights guide the rational design of new derivatives with tailored physicochemical properties for applications in materials science or as synthetic intermediates.

| Descriptor | Type | Definition | Predicted Influence on Aqueous Solubility |

| TPSA | Topological | Total Polar Surface Area | Positive |

| logP | Physicochemical | Octanol-Water Partition Coefficient | Negative |

| MW | Constitutional | Molecular Weight | Negative |

| ELUMO | Quantum-Chemical | Energy of Lowest Unoccupied Molecular Orbital | Positive |

| Vm | Geometrical | Molar Volume | Negative |

This table illustrates a hypothetical QSAR model for aqueous solubility, showing various descriptors and their likely qualitative influence on the property for derivatives of this compound.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and aggregation properties of molecules. nih.gov NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. wikipedia.orgacs.org

The method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG), or s. jussieu.fr Weak interactions are revealed in regions of low electron density and a low reduced density gradient. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be identified and visualized as isosurfaces. chemtools.orgresearchgate.net

The color-coding of these isosurfaces provides an intuitive picture of the intramolecular forces at play within this compound:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. In this molecule, potential intramolecular hydrogen bonds could exist between the N-H of the piperazine ring and the carbonyl oxygen.

Green surfaces represent weaker, delocalized van der Waals interactions, which would be prevalent across the aromatic aniline ring and the aliphatic parts of the piperazine.

Red surfaces signify repulsive interactions or steric clashes, which might occur between bulky groups if the molecule adopts a particularly strained conformation. nih.govresearchgate.net

| Interaction Type | Interacting Groups | Sign(λ₂)ρ Value (a.u.) | Isosurface Color | Strength |

| Hydrogen Bond | Piperazine N-H ··· Carbonyl O | Negative (large) | Blue | Strong, Attractive |

| van der Waals | Aniline Ring ··· Piperazine CH₂ | Negative (small) | Green | Weak, Attractive |

| Steric Repulsion | Dimethylamino H ··· Aniline Ring H | Positive | Red | Repulsive |

| C-H···π | Piperazine C-H ··· Aniline Ring | Negative (small) | Green/Blue-Green | Weak, Attractive |

This table provides a summary of potential non-covalent interactions within this compound that could be identified through NCI/RDG analysis.

Reaction Mechanisms and Chemical Transformations Involving N,n Dimethyl 4 Piperazine 1 Carbonyl Aniline Motifs

Mechanistic Pathways of Piperazine (B1678402) Ring Formation and Functionalization

The piperazine ring is a prevalent N-heterocycle in medicinal chemistry. researchgate.net Its formation can be achieved through various synthetic strategies, including the cyclization of suitable precursors and the functionalization of a pre-existing piperazine core.

One prominent method involves the reductive cyclization of dioximes, which can be synthesized from primary amines via a sequential double Michael addition of nitrosoalkenes. nih.gov The proposed mechanism for this transformation involves several key steps mdpi.com:

Catalytic Hydrogenolysis : The process begins with the hydrogenolysis of both N-O bonds in the dioxime precursor, typically using a catalyst like Palladium on carbon (Pd/C), to yield a diimine intermediate. mdpi.com

Cyclization : This diimine intermediate undergoes intramolecular cyclization to form a dihydropyrazine. mdpi.com

Reduction : Subsequent hydrogenation of the C=N bonds and elimination of ammonia (B1221849) leads to the final piperazine ring. mdpi.com The stereochemistry of the final product, such as the formation of 2,6-cis-isomers, can be controlled by the direction of dihydrogen addition to the C=N bond. mdpi.com

Alternatively, the piperazine ring can be constructed from an aniline (B41778) derivative and bis-(2-haloethyl)amine or diethanolamine. nih.gov

Once formed, the piperazine ring can be further functionalized. Methods for C-H functionalization are of significant interest as they allow for the introduction of structural diversity. mdpi.com These include mdpi.com:

Stannyl Amine Protocol (SnAP) : This convergent method utilizes the generation of a radical from a stannane (B1208499) reagent to achieve cyclization and C-C bond addition to imines. mdpi.com

Direct C–H Lithiation : Using reagents like s-BuLi/(-)-sparteine, N-Boc-protected piperazines can undergo asymmetric lithiation, allowing for the introduction of various electrophiles. mdpi.com

Manganese(III) acetate (B1210297) has also been used to mediate oxidative radical cyclization reactions of unsaturated piperazine derivatives, leading to the formation of novel piperazine-containing dihydrofuran compounds. nih.gov

Amide Bond Formation Mechanisms in Complex Molecular Systems

The amide bond linking the N,N-dimethylaniline and piperazine moieties is a cornerstone of the target molecule's structure. The formation of this bond is a fundamental reaction in organic chemistry. researchgate.net The most common pathway involves the coupling of a carboxylic acid derivative with an amine. researchgate.net

The general mechanism proceeds through the activation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride. researchgate.net The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and a leaving group.

Several modern protocols have been developed to facilitate this reaction, especially for challenging substrates like electron-deficient amines or sterically hindered molecules. rsc.org

In Situ Acyl Fluoride Formation : This method has proven efficient for coupling substrates where standard methods fail. rsc.org

Methoxysilane Coupling Agents : Reagents like tetramethoxysilane (B109134) can be used to promote amide bond formation under solvent-free conditions, offering a greener alternative. nih.gov

The synthesis of amides containing an N-methylpiperazine fragment has been demonstrated through the reaction of 1-methylpiperazine (B117243) with acyl chlorides, directly illustrating the formation of the key linkage in the title compound. researchgate.net

Table 1: Selected Reagents for Amide Bond Formation

| Coupling Strategy | Reagent Example | Key Features |

|---|---|---|

| Acid Activation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride. |

| In Situ Activation | Acyl Fluorides | Effective for sterically hindered and electron-deficient substrates. rsc.org |

| Solvent-Free Coupling | Tetramethoxysilane | Environmentally friendly, proceeds without exclusion of air or moisture. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Anilines and Piperazines

Nucleophilic Aromatic Substitution (SNAr) is a critical mechanism for forming C-N bonds on aromatic rings, particularly for synthesizing N-arylpiperazines. nih.gov This reaction is distinct from SN1 or SN2 reactions and typically requires an activated aromatic ring. pressbooks.pub

The SNAr mechanism is a two-step process pressbooks.pub:

Addition : A nucleophile, such as a piperazine or aniline, attacks an electron-deficient aromatic ring at the carbon atom bearing a leaving group (e.g., a halide). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination : The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. pressbooks.pub

The reaction's feasibility is heavily dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. pressbooks.pubsemanticscholar.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex. pressbooks.pub Kinetic studies have provided strong evidence for this stepwise mechanism. researchgate.net In addition to SNAr on halo-aromatics, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are also principal methods for creating N-arylpiperazine linkages. nih.gov

Imine/Hemiaminal Formation and Hydrolysis Mechanisms in Related Condensation Reactions

The primary and secondary amine functionalities present in the precursors to N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). masterorganicchemistry.com These reactions are typically reversible. chemistrysteps.com

The formation of an imine from a primary amine and an aldehyde or ketone proceeds through a carbinolamine (hemiaminal) intermediate. The generally accepted mechanism, particularly under slightly acidic conditions, is often abbreviated as PADPED masterorganicchemistry.com:

Protonation of the carbonyl oxygen.

Addition of the amine nucleophile to the carbonyl carbon, forming the hemiaminal.

Deprotonation from the nitrogen.

Protonation of the hydroxyl group to make it a good leaving group (water).

Elimination of water, forming a C=N double bond (iminium ion).

Deprotonation to yield the neutral imine.

The reverse reaction, the hydrolysis of an imine back to a carbonyl compound and an amine, also follows this mechanistic pathway and is facilitated by an excess of water and acid catalysis. masterorganicchemistry.comchemistrysteps.com Imines themselves are versatile intermediates in multi-component reactions, capable of acting as either electrophiles or nucleophiles depending on the reaction conditions. nih.gov

Oxidative Cyclization Reactions involving N,N-Dimethylaniline

The N,N-dimethylaniline moiety of the title compound can undergo oxidative reactions, some of which lead to cyclized products. These reactions often involve the formation of radical intermediates.

For instance, the oxidative coupling of N,N-dimethylaniline derivatives with other anilines in the presence of an oxidant like potassium dichromate can yield highly colored condensation products. rdd.edu.iq The proposed mechanism for this type of reaction involves the oxidation of the aromatic amines to form radical cations, which then couple to form new C-N or C-C bonds. researchgate.net

More sophisticated transformations include catalyzed oxidative cyclizations. An I(III)-catalyzed reaction using an oxidant like Selectfluor can convert unactivated anilines into 3H-indoles through a cyclization-migration tandem process. nih.gov Furthermore, radical cyclization between N,N-dimethylaniline and radical partners like N-phenyl maleimide (B117702) has also been reported. researchgate.net

Catalytic Effects and Reaction Kinetics in the Synthesis and Transformation of the Compound

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the reactions involved in synthesizing and transforming this compound.

Table 2: Catalysts in Relevant Synthetic Transformations

| Reaction Type | Catalyst System | Purpose | Source(s) |

|---|---|---|---|

| Piperazine Ring Formation | Pd/C | Catalytic reductive cyclization of dioximes. | mdpi.com |

| N-Arylpiperazine Synthesis | Palladium Complexes (Buchwald-Hartwig) | Cross-coupling of amines and aryl halides. | nih.gov |

| N-Arylpiperazine Synthesis | Copper (Ullmann-Goldberg) | Cross-coupling of amines and aryl halides. | nih.gov |

| Amide Formation | Niobium(V) Oxalate Hydrate | Direct amidation of carboxylic acids and amines. | researchgate.net |

| N,N-dimethylaniline Synthesis | Raney-Ni® | One-pot synthesis from nitrobenzene (B124822) and methanol (B129727). | rsc.org |

The kinetics of these reactions are also a subject of study. For SNAr reactions, the rate is influenced by the nature of the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring. Some SNAr reactions involving anilines have been shown to be general-base catalyzed. researchgate.net The kinetics of the oxidative coupling of anilines have also been investigated, revealing first-order reaction models in specific cases. researchgate.net The development of efficient catalysts that can promote the reductive methylation of amines using sustainable C1 sources like carbon dioxide is an area of active research, offering a greener pathway to the N,N-dimethylaniline moiety. ionike.com

Crystal Engineering and Solid State Studies of N,n Dimethyl 4 Piperazine 1 Carbonyl Aniline Derivatives

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This method provides accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation and its orientation relative to its neighbors.

For the analogue compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, SCXRD analysis reveals that it crystallizes in the monoclinic crystal system with the space group P2₁ iucr.orgresearchgate.net. The asymmetric unit contains one molecule. The central piperazine (B1678402) ring adopts a stable chair conformation, which is a common low-energy state for this heterocyclic system iucr.orgresearchgate.netiucr.org. The substituents on the nitrogen atoms (the 4-bromobenzoyl group and the phenyl group) occupy equatorial positions, minimizing steric hindrance. The dihedral angle between the phenyl and the brominated benzene (B151609) rings is 86.6 (1)° iucr.org.

Detailed crystallographic data for 1-(4-bromobenzoyl)-4-phenylpiperazine are presented below.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₇H₁₇BrN₂O |

| Molecular weight | 345.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Temperature | 90 K |

| a, b, c (Å) | 7.5162 (3), 6.1125 (2), 15.7249 (5) |

| β (°) | 98.625 (1) |

| Volume (ų) | 714.24 (4) |

| Z | 2 |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks, Pi-Stacking, and Van der Waals Forces

The solid-state architecture of molecular crystals is governed by a combination of intermolecular forces. In piperazine-aniline derivatives, these interactions are crucial for stabilizing the crystal lattice.

Hydrogen Bonding: Conventional hydrogen bonds, such as N—H⋯O and O—H⋯O, are among the strongest and most directional intermolecular interactions. In the model compound 1-(4-bromobenzoyl)-4-phenylpiperazine, both piperazine nitrogen atoms are tertiary, meaning there are no N-H donors for classical hydrogen bonding iucr.orgresearchgate.net. However, the structure is stabilized by weaker C—H⋯O contacts iucr.orgresearchgate.net. In the case of the target compound, N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline, the piperazine ring contains a secondary amine (N-H group) which would act as a strong hydrogen bond donor. This N-H group would be expected to form robust hydrogen bonds with suitable acceptors, such as the carbonyl oxygen or the nitrogen atoms of adjacent molecules, profoundly influencing the crystal packing.

Crystal Packing Motifs and Supramolecular Synthons in Analogous Structures

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as building blocks for crystal structures. In piperazine and aniline (B41778) derivatives, several key synthons are commonly observed.

In amide-containing molecules, the most prevalent synthon is the amide-amide hydrogen bond. When a secondary amide is present (as would be in an unsubstituted piperazine-1-carbonyl derivative), molecules often form chains via N—H⋯O=C hydrogen bonds (a catemer synthon) or form centrosymmetric dimers through a pair of N—H⋯O=C bonds, creating an R²₂(8) ring motif.

For the model compound 1-(4-bromobenzoyl)-4-phenylpiperazine, the absence of N-H donors precludes these common amide synthons. Instead, the packing is directed by weaker C—H⋯O and C—H⋯Br interactions, which link the molecules into chains iucr.org. In many other aryl-piperazine structures, C—H⋯π interactions are also structure-directing features that contribute to the formation of 2D or 3D networks researchgate.net. The presence of a secondary amine on the piperazine ring, as in the parent compound of the user's focus, would likely lead to the formation of N-H···N synthons, creating dimers or chains that are fundamental to the supramolecular architecture.

Polymorphism and Co-crystallization Studies of Related Piperazine-Aniline Compounds

Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure. Polymorphs can have different physical properties, such as melting point and solubility. Piperazine derivatives are known to exhibit polymorphism due to the conformational flexibility of the six-membered ring (e.g., chair, boat, twist-boat conformations) and the potential for different hydrogen-bonding arrangements. The specific arrangement of piperazine and aniline moieties can be sensitive to crystallization conditions, potentially leading to different polymorphic forms.

Co-crystallization: Piperazine and its derivatives are highly valued as "co-formers" in the pharmaceutical industry. Co-crystals are multi-component crystals where an active pharmaceutical ingredient (API) is combined with a pharmaceutically acceptable co-former in a specific stoichiometric ratio. The piperazine moiety is an excellent candidate for co-crystallization because its nitrogen atoms can act as both hydrogen-bond donors and acceptors. This allows it to form robust and stable hydrogen-bonded networks with various APIs, often leading to improved properties such as solubility and stability. For example, piperazine has been successfully used to form co-crystals with various weakly acidic drugs.

Influence of Substituents on Crystal Architecture

The nature and position of substituents on the aromatic rings can dramatically alter the intermolecular interactions and, consequently, the entire crystal architecture.

For the target compound, this compound, the substituents would have several key effects:

N,N-Dimethylamino Group: This is a strong electron-donating group, which increases the electron density of the aniline ring. This can enhance the ring's ability to participate in π-stacking and C-H···π interactions as a π-donor.

Carbonyl Group: The oxygen atom is a strong hydrogen-bond acceptor and would be a primary site for interaction with N-H donors from the piperazine ring of an adjacent molecule.

Piperazine N-H Group: In the unsubstituted parent molecule, this secondary amine is a crucial hydrogen-bond donor. Its presence would likely lead to the formation of strong N—H⋯O or N—H⋯N hydrogen bonds, which would dominate the crystal packing, likely forming robust chain or dimer motifs.

The interplay between these different functional groups—the hydrogen-bond donating N-H, the accepting carbonyl oxygen, and the electron-rich aromatic rings—would create a complex energetic landscape, leading to a specific and stable three-dimensional supramolecular architecture.

Supramolecular Interactions and Assemblies Involving Piperazine 1 Carbonyl Aniline Scaffolds

Design and Synthesis of Supramolecular Architectures Incorporating the N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline Unit

The design of supramolecular architectures hinges on the predictable assembly of molecular components. The this compound unit is well-suited for this purpose due to its distinct functional domains. The N,N-dimethylaniline group provides a site for π-π stacking and potential electronic donor-acceptor interactions, while the piperazine (B1678402) ring offers multiple hydrogen bond acceptor sites and conformational flexibility. The carbonyl linker introduces polarity and an additional hydrogen bond acceptor site.

Synthesis of derivatives often involves standard organic chemistry techniques, such as reductive amination of piperazine or nucleophilic substitution reactions. researchgate.net These methods allow for the strategic placement of functional groups to guide the self-assembly process. Characterization of these synthesized building blocks and their resulting supramolecular structures is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, which provides precise information on molecular conformation and intermolecular contacts. researchgate.net By modifying the substituents on the piperazine or aniline (B41778) rings, chemists can fine-tune the steric and electronic properties of the molecule to direct the formation of desired zero, one, two, or three-dimensional supramolecular structures.

Non-Covalent Binding and Recognition Events within Host-Guest Systems

The piperazine-aniline scaffold is an effective guest molecule for various macrocyclic hosts, participating in specific non-covalent binding and recognition events. A prominent example is the encapsulation by cucurbiturils (CBs), pumpkin-shaped macrocycles with a hydrophobic cavity and polar carbonyl portals. nih.gov The recognition process is governed by a combination of factors including the cavity size of the host, the chemical nature of the guest, and the properties of the solvent medium. nih.govdoaj.org

Theoretical studies on similar N-phenylpiperazine functionalized dyes inside CB nih.gov and CB nih.gov hosts reveal that the binding preference is significantly influenced by the host's cavity volume. nih.gov The smaller CB nih.gov is often preferred over the more voluminous CB nih.gov, suggesting that a snug fit enhances the host-guest interaction. nih.gov This interaction is primarily driven by ion-dipole forces between the positively charged guest (if protonated) and the carbonyl portals of the cucurbituril, supplemented by hydrophobic effects from the encapsulation of the aniline or piperazine moieties. nih.gov The strength of these interactions can be quantified by the Gibbs free energy of complexation, as shown in the table below, which illustrates the energetic favorability of encapsulation.

| Host | Guest Type | Calculated Gibbs Free Energy (ΔGε) in Water (kcal mol−1) | Reference |

|---|---|---|---|

| CB nih.gov | N-methylpiperazine functionalized styryl dye | -7.8 | nih.gov |

| CB nih.gov | N-methylpiperazine functionalized styryl dye | Positive values (indicating disfavored binding) | nih.gov |

| CB nih.gov | N-phenylpiperazine functionalized styryl dye | -15.6 | nih.gov |

| TMeQ researchgate.net | Aniline | -6.42 | nih.gov |

This table presents calculated Gibbs free energy values for the complexation of piperazine- and aniline-containing guest molecules with cucurbituril-type hosts, demonstrating the principles of host-guest recognition. Data is derived from theoretical studies on analogous systems.

Self-Assembly Processes Driven by Hydrogen Bonding and Other Intermolecular Forces

Hydrogen bonding is a primary driving force in the self-assembly of architectures containing the piperazine-aniline scaffold. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. In protonated forms (piperazinium salts), the N-H groups become excellent hydrogen bond donors. researchgate.net Crystal structure analyses of piperazine and its simple derivatives reveal the consistent formation of N-H···N hydrogen-bonded chains, which organize the molecules into well-defined sheets and layers. nih.govresearchgate.net

The interplay of these strong, directional hydrogen bonds with other, weaker intermolecular forces—such as C-H···O, C-H···π, and π-π stacking interactions—governs the final supramolecular architecture. acs.org For example, studies on cocrystals of piperazine with nitrophenols show that proton transfer from the phenol (B47542) to the piperazine nitrogen creates charged PPNH₂²⁺ · 2(NP⁻) species, which then assemble into complex networks held together by strong N-H···O and C-H···O hydrogen bonds. researchgate.net The specific arrangement and dimensionality of the resulting network (e.g., 2D layers vs. 3D networks) can be controlled by the choice of co-former molecule. rsc.org The presence of the aniline ring in the target compound introduces possibilities for π-π stacking, further stabilizing the assembled structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |

|---|---|---|---|---|

| N-H···N | Piperazinium N-H | Piperazine N | ~2.8 - 3.2 | Forms primary 1D chains and 2D sheets nih.gov |

| N-H···O | Piperazinium N-H | Carbonyl O, Phenolic O⁻ | ~2.6 - 3.0 | Key interaction in cocrystals researchgate.net |

| C-H···O | Aromatic/Aliphatic C-H | Carbonyl O | ~3.2 - 3.5 | Secondary stabilization of networks acs.org |

| π-π Stacking | Aniline Ring | Aniline Ring | ~3.5 - 3.8 | Contributes to packing and stability |

This table summarizes the key intermolecular forces involved in the self-assembly of piperazine-aniline scaffolds, with typical interaction distances.

Complexation Studies with Metal Ions and Other Guest Molecules

The this compound scaffold can act as an effective ligand in coordination chemistry, binding to a variety of metal ions. The nitrogen atoms of the piperazine ring and the carbonyl oxygen atom can all serve as potential coordination sites. This allows the molecule to function as either a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting multiple metal centers to form coordination polymers. smolecule.com

The binding ability of N,N'-disubstituted piperazines with various mono- and divalent metal ions has been evaluated using techniques like picrate (B76445) extraction. researchgate.net These studies quantify the efficiency with which the piperazine ligand can extract metal picrate salts from an aqueous phase into an organic phase, providing a measure of its complexation strength. Research on related piperazine-containing ligands shows that they can form stable complexes with transition metals such as Co(II), Ni(II), and Cu(II). researchgate.net The geometry of the resulting metal complex is influenced by the bite angle of the ligand and the coordination preference of the metal ion. For instance, the chelation of a piperazine ring can require the adoption of a strained boat conformation. smolecule.com

| Ligand Type | Metal Ion | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| N,N'-disubstituted piperazine | Li⁺, Na⁺, K⁺ | Chelating/Bridging | Metal-Organic Complex | researchgate.net |

| N,N'-disubstituted piperazine | Mg²⁺, Ca²⁺, Cu²⁺ | Chelating/Bridging | Metal-Organic Complex | researchgate.net |

| 4-Methyl-piperazine-1-carbodithioate | Co(II), Ni(II), Cu(II) | Bidentate Chelation | Mixed-Ligand Complex | researchgate.net |

| Hydrolyzed s-Triazine Ligand | Ni(II) | Bidentate Chelation | 1D Coordination Polymer | mdpi.com |

This table provides examples of complexation involving piperazine-based ligands and various metal ions, illustrating the versatility of the piperazine scaffold in coordination chemistry.

Photophysical Properties in Supramolecular Assemblies (e.g., Energy Transfer)

Incorporating chromophoric units like N,N-dimethylaniline into supramolecular assemblies allows for the creation of materials with tailored photophysical properties. The N,N-dimethylaniline moiety is a well-known electron donor, and when paired with an electron acceptor, it can facilitate photoinduced electron or energy transfer processes. nih.gov In a supramolecular assembly, the precise spatial arrangement and orientation of these donor and acceptor units, dictated by non-covalent interactions, are critical for efficient energy transfer.

| System | Photophysical Property | Observation | Reference |

|---|---|---|---|

| Piperazine-Substituted BODIPY Dye | Emission Lifetime | 4.09 ns (in THF) | mdpi.com |

| Piperazine-Substituted BODIPY Dye | Binding Constant (K_b) with BSA | 9.6 × 10⁴ M⁻¹ S⁻¹ | mdpi.com |

| Pyrene-DMPD Donor-Acceptor Complex | Electron Transfer Rate (k) | ~5 x 10¹⁰ s⁻¹ (n=0 prolines) | nih.gov |

| Pyrene-Based Dimer | Absorption Maxima (λ_abs) | Red-shifted compared to monomer, indicating altered electronic structure | mdpi.com |

This table highlights key photophysical data from studies on systems containing piperazine and aniline-like components, illustrating the impact of supramolecular assembly on these properties. DMPD = N,N-dimethyl-1,4-phenylenediamine.

Future Directions and Emerging Research Avenues for N,n Dimethyl 4 Piperazine 1 Carbonyl Aniline

Exploration of Novel Synthetic Methodologies

The classical synthesis of N-arylpiperazines often involves multi-step procedures. Future research should focus on developing more efficient, sustainable, and scalable synthetic routes to N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for C-N bond formation. The application of palladium-catalyzed Buchwald-Hartwig amination could provide a direct and high-yielding route to the target molecule and its derivatives. mdpi.comnih.gov This would involve coupling an appropriate piperazine (B1678402) precursor with a substituted 4-halo-N,N-dimethylaniline.

One-Pot Synthesis: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. researchgate.net A potential one-pot synthesis could involve the in-situ formation of an activated carboxylic acid derivative of N,N-dimethylaniline followed by immediate reaction with piperazine.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Investigating the synthesis of this compound using flow chemistry could lead to a more robust and industrially viable manufacturing process.

Green Chemistry Approaches: Future synthetic methodologies should prioritize the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov This could include the use of water as a solvent, biodegradable catalysts, and energy-efficient microwave-assisted synthesis.

| Synthetic Method | Potential Advantages | Key Parameters to Investigate |

| Palladium-Catalyzed Cross-Coupling | High yields, functional group tolerance | Catalyst and ligand screening, reaction temperature, base |

| One-Pot Synthesis | Reduced workup, time and resource efficient | Order of reagent addition, solvent choice, reaction time |

| Flow Chemistry | Improved safety, scalability, precise control | Flow rate, reactor temperature, residence time |

| Green Chemistry Approaches | Reduced environmental impact, sustainability | Use of aqueous media, recyclable catalysts, energy source |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic techniques (NMR, IR, MS) are used for routine characterization, advanced methods can provide deeper insights into the dynamic behavior and conformational landscape of this compound.

Variable Temperature NMR (VT-NMR): The piperazine ring can exist in different chair and boat conformations. VT-NMR studies can be employed to determine the energy barriers for ring inversion and to identify the predominant conformers at different temperatures.

2D NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the through-space proximity of protons, helping to elucidate the three-dimensional structure and preferred conformation of the molecule in solution. researchgate.net